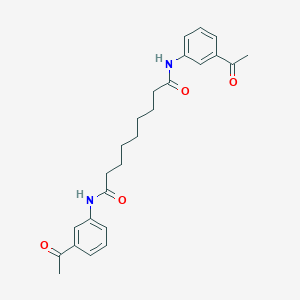

N,N'-bis(3-acetylphenyl)nonanediamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C25H30N2O4 |

|---|---|

Molecular Weight |

422.5 g/mol |

IUPAC Name |

N,N//'-bis(3-acetylphenyl)nonanediamide |

InChI |

InChI=1S/C25H30N2O4/c1-18(28)20-10-8-12-22(16-20)26-24(30)14-6-4-3-5-7-15-25(31)27-23-13-9-11-21(17-23)19(2)29/h8-13,16-17H,3-7,14-15H2,1-2H3,(H,26,30)(H,27,31) |

InChI Key |

TUIGEVYBZFYFJT-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CCCCCCCC(=O)NC2=CC=CC(=C2)C(=O)C |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CCCCCCCC(=O)NC2=CC=CC(=C2)C(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

N,N'-bis(3-acetylphenyl)nonanediamide CAS number and structure

For Researchers, Scientists, and Drug Development Professionals

Compound Identification

This technical guide provides an in-depth overview of N,N'-bis(3-acetylphenyl)nonanediamide, a diamide compound of interest for various research and development applications.

| Identifier | Value |

| Compound Name | This compound |

| CAS Number | 316144-76-0[1] |

| Molecular Formula | C25H30N2O4[1] |

| Molecular Weight | 422.52 g/mol |

Chemical Structure

The chemical structure of this compound is characterized by a central nonanediamide linker connecting two 3-acetylphenyl moieties.

Figure 1. Chemical Structure of this compound.

Figure 1. Chemical Structure of this compound.

Physicochemical Properties (Predicted)

| Property | Predicted Value | Source |

| Boiling Point | 665.7±55.0 °C | ChemicalBook[1] |

| Density | 1.121±0.06 g/cm³ | ChemicalBook[1] |

| pKa | 12.96±0.70 | ChemicalBook[1] |

Synthesis

A specific, peer-reviewed synthesis protocol for this compound is not currently available in the searched scientific literature. However, based on general principles of amide synthesis, a plausible and efficient synthetic route involves the acylation of 3-aminoacetophenone with nonanedioyl dichloride. This reaction is a common method for the formation of diamides from a diamine (or in this case, two monoamines) and a diacyl chloride.

Proposed Synthetic Pathway

The proposed synthesis involves the reaction of two equivalents of 3-aminoacetophenone with one equivalent of nonanedioyl dichloride in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Caption: Proposed synthesis workflow for this compound.

Hypothetical Experimental Protocol

Materials:

-

3-Aminoacetophenone

-

Nonanedioyl dichloride

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine or Pyridine

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminoacetophenone (2.0 equivalents) and a non-nucleophilic base such as triethylamine (2.2 equivalents) in an anhydrous solvent like dichloromethane.

-

Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of nonanedioyl dichloride (1.0 equivalent) in the same anhydrous solvent dropwise to the stirred reaction mixture.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

-

Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Potential Biological Relevance and Applications

While no specific biological activities for this compound have been reported in the available literature, the structural motifs present in the molecule suggest potential areas for investigation. Aromatic amides and diamides are known to exhibit a wide range of biological activities.

-

Antimicrobial Agents: Aromatic amide derivatives have been studied for their potential as antibacterial and antifungal agents.[2][3] The presence of two aromatic rings and amide linkages could confer antimicrobial properties.

-

Insecticidal Activity: Certain diamide compounds, particularly anthranilic diamides, are known to act as insecticides by targeting ryanodine receptors in insects.[4][5] While the structure of this compound differs significantly from these, its diamide core warrants investigation for potential insecticidal properties.

-

Enzyme Inhibition: The acetylphenyl groups could potentially interact with the active sites of various enzymes, making the compound a candidate for screening as an enzyme inhibitor.

It is important to emphasize that these are hypothetical applications based on the activities of structurally related compounds. Rigorous biological screening and pharmacological studies are necessary to determine the actual biological profile of this compound.

Experimental Workflows and Signaling Pathways

As there is no published research on the biological effects of this compound, there are no established experimental workflows or known signaling pathways associated with this compound.

Should this molecule be investigated for a specific biological activity, a general workflow for initial screening could be proposed.

Caption: A general workflow for the initial biological screening of a novel compound.

References

- 1. This compound CAS#: 316144-76-0 [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. sphinxsai.com [sphinxsai.com]

- 4. Design, synthesis and biological activity of diamide compounds based on 3-substituent of the pyrazole ring† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Properties of N,N'-bis(3-acetylphenyl)nonanediamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the molecular formula and weight for the chemical compound N,N'-bis(3-acetylphenyl)nonanediamide.

Compound Identification

Systematic Name: this compound

This compound is a symmetrical molecule featuring a central nonanediamide core. This core is derived from nonanedioic acid (azelaic acid). Each of the two amide nitrogen atoms is substituted with a 3-acetylphenyl group.

Physicochemical Data

The fundamental molecular properties of this compound have been determined and are summarized in the table below for clear reference.

| Property | Value |

| Molecular Formula | C25H30N2O4 |

| Molecular Weight | 422.52 g/mol |

Methodology

The molecular formula was determined by the systematic dissection of the compound's IUPAC name into its constituent chemical fragments: a nonanediamide linker and two 3-acetylphenyl substituents. The total count of carbon, hydrogen, nitrogen, and oxygen atoms from these components was summed to derive the final molecular formula.

The molecular weight was subsequently calculated based on this formula, utilizing the standard atomic weights of each element.

Structural Representation

To illustrate the relationship between the constituent parts of this compound, a logical diagram is provided below.

Caption: Logical structure of this compound.

Technical Guide: Synthesis and Spectroscopic Characterization of N,N'-bis(3-acetylphenyl)nonanediamide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The spectral data presented in this document are predicted based on the chemical structure of N,N'-bis(3-acetylphenyl)nonanediamide and general principles of spectroscopy. No experimental data for this specific compound was found in a comprehensive search of available scientific literature and databases.

Introduction

This compound is a symmetrical diamide molecule featuring a nine-carbon aliphatic chain linking two 3-acetylphenyl moieties. The presence of both amide and ketone functionalities, along with aromatic rings, suggests potential applications in medicinal chemistry and materials science. For instance, the hydrogen bonding capabilities of the amide groups and the potential for coordination through the acetyl groups make it an interesting candidate for studies in molecular recognition, self-assembly, and as a ligand for metal complexes. In drug development, molecules with such scaffolds can be explored for their potential as enzyme inhibitors or receptor modulators.

This technical guide provides a detailed hypothetical protocol for the synthesis of this compound and its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 8.2 | s (broad) | 2H | N-H (amide) |

| ~ 7.8 - 7.9 | m | 4H | Ar-H (ortho to -NHCO and ortho to -COCH₃) |

| ~ 7.4 - 7.5 | t | 2H | Ar-H (para to -NHCO and -COCH₃) |

| ~ 7.3 - 7.4 | d | 2H | Ar-H (meta to -NHCO and ortho to -COCH₃) |

| 2.60 | s | 6H | -COCH₃ |

| 2.41 | t | 4H | -NHCO-CH₂- |

| 1.75 | quint | 4H | -NHCO-CH₂-CH₂- |

| 1.35 | m | 6H | -(CH₂)₃- (central part of nonane chain) |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 198.5 | C=O (ketone) |

| 172.0 | C=O (amide) |

| 138.5 | Ar-C (quaternary, attached to -NHCO) |

| 137.0 | Ar-C (quaternary, attached to -COCH₃) |

| 129.0 | Ar-CH |

| 125.0 | Ar-CH |

| 122.0 | Ar-CH |

| 119.0 | Ar-CH |

| 38.0 | -NHCO-CH₂- |

| 29.5 | -(CH₂)₃- (central part of nonane chain) |

| 27.0 | -COCH₃ |

| 25.5 | -NHCO-CH₂-CH₂- |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Strong, broad | N-H stretch (amide) |

| ~ 3050 | Medium | C-H stretch (aromatic) |

| ~ 2920, 2850 | Strong | C-H stretch (aliphatic) |

| ~ 1685 | Strong | C=O stretch (ketone)[1][2] |

| ~ 1660 | Strong | C=O stretch (Amide I band)[3] |

| ~ 1580, 1480 | Medium-Strong | C=C stretch (aromatic ring) |

| ~ 1540 | Medium | N-H bend (Amide II band)[4] |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 424.24 | [M]⁺ (Molecular Ion) |

| 447.23 | [M+Na]⁺ |

| 289.14 | [M - C₈H₇NO]⁺ (cleavage of one amide bond) |

| 135.05 | [C₈H₉NO]⁺ (3-aminoacetophenone fragment) |

Experimental Protocols

Synthesis of this compound

This synthesis is a two-step process involving the conversion of nonanedioic acid (azelaic acid) to its diacyl chloride, followed by coupling with 3-aminoacetophenone.

Step 1: Synthesis of Nonanedioyl Dichloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add nonanedioic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂) (2.5 eq) in excess.

-

Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude nonanedioyl dichloride is a colorless to pale yellow liquid and can be used in the next step without further purification.

Step 2: Amide Coupling

-

Dissolve 3-aminoacetophenone (2.2 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA) (2.5 eq), to the solution to act as an acid scavenger.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of nonanedioyl dichloride (1.0 eq) in the same anhydrous solvent to the cooled amine solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield this compound as a solid.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy

-

Prepare a sample by dissolving approximately 5-10 mg of the purified product in about 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.

-

Use the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) as an internal reference.

Infrared (IR) Spectroscopy

-

Obtain the IR spectrum of the solid sample using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Analyze the sample using an Electrospray Ionization (ESI) mass spectrometer in positive ion mode.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 100-1000).

Visualizations

Experimental Workflow

References

Literature Review: N,N'-bis(3-acetylphenyl)nonanediamide - A Molecule Awaiting Exploration

Researchers, scientists, and drug development professionals are constantly seeking novel compounds with therapeutic potential. One such molecule, N,N'-bis(3-acetylphenyl)nonanediamide, presents a unique chemical structure that suggests possibilities for biological activity. However, a comprehensive review of the current scientific literature reveals a significant gap in our understanding of this compound. To date, there are no published studies detailing its synthesis, biological evaluation, or mechanism of action.

This in-depth technical guide aims to provide a foundational understanding of what is known about this compound, highlight the absence of empirical data, and propose a theoretical framework for its potential synthesis and future investigation.

Chemical Identity and Properties

While experimental data is scarce, we can deduce some fundamental properties from the compound's structure.

| Property | Value | Source |

| CAS Number | 316144-76-0 | Chemical Supplier Databases[1][2] |

| Molecular Formula | C25H30N2O4 | Calculated |

| Molecular Weight | 422.52 g/mol | Calculated |

| Chemical Name | This compound | IUPAC Nomenclature |

The structure features two 3-acetylphenyl groups linked by a nine-carbon diamide chain. The presence of amide linkages, aromatic rings, and ketone functionalities suggests potential for hydrogen bonding, pi-stacking interactions, and coordination with biological targets.

Hypothetical Synthesis Protocol

Although no specific synthesis for this compound has been published, a plausible synthetic route can be proposed based on standard organic chemistry principles. The most straightforward approach would likely involve the amidation of a nonanedioyl derivative with 3-aminoacetophenone.

A potential experimental workflow is outlined below:

References

The Enigmatic Profile of N,N'-bis(3-acetylphenyl)nonanediamide: A Molecule in Search of a History

For Immediate Release

Shanghai, China – November 2, 2025 – Despite its well-defined chemical structure and commercial availability, the scientific history and biological significance of N,N'-bis(3-acetylphenyl)nonanediamide remain largely uncharted territory. An extensive review of chemical databases and the scientific literature reveals a conspicuous absence of published research on its discovery, synthesis, and biological function, presenting a unique case of a catalogued molecule with a seemingly blank scientific slate.

This compound, identified by the CAS number 316144-76-0, possesses a molecular formula of C₂₅H₃₀N₂O₄ and a molecular weight of 422.52 g/mol . While its basic chemical properties are documented by several chemical suppliers, a deeper dive into its origins and potential applications yields no substantive information. This lack of data is unusual for a compound that is commercially synthesized and offered for sale, suggesting it may have been created for a specific, yet undisclosed, purpose or as part of a larger chemical library that has not been publicly detailed.

Researchers, scientists, and drug development professionals seeking information on this compound will find a notable void. There are no publicly available records detailing its initial synthesis, the researchers or institution responsible for its discovery, or the historical context of its development. Consequently, crucial data for any technical guide, such as detailed experimental protocols, quantitative analytical data, and explorations of its biological activity or mechanism of action, do not exist in the public domain.

A Theoretical Pathway to Synthesis

In the absence of documented synthetic routes, a plausible method for the preparation of this compound can be postulated based on fundamental organic chemistry principles. A likely approach would involve the acylation of 3-aminoacetophenone with nonanedioyl dichloride (also known as azelaoyl chloride), the diacid chloride derivative of nonanedioic acid (azelaic acid).

This reaction would theoretically proceed via a nucleophilic acyl substitution mechanism. The amino group of 3-aminoacetophenone would act as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The reaction would likely be carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Below is a conceptual workflow for this proposed synthesis:

Figure 1: A conceptual workflow for the proposed synthesis of this compound.

The Path Forward: A Call for Investigation

The current status of this compound presents a unique opportunity for the scientific community. Its structural features, including two acetylphenyl moieties linked by a nine-carbon diamide chain, could hint at a range of potential applications, from materials science to pharmacology. The acetyl groups offer sites for further chemical modification, and the amide linkages provide hydrogen bonding capabilities, which are crucial for molecular recognition and self-assembly.

Without any published data, the biological effects and potential signaling pathways of this compound remain entirely speculative. For researchers in drug discovery, this molecule represents a completely unexplored chemical entity.

This in-depth guide, therefore, concludes not with a summary of established knowledge, but with a call to action. The story of this compound is yet to be written. Its discovery, in a practical sense, awaits the first research group to synthesize it with a specific purpose, characterize it thoroughly, and publish their findings. Until then, it remains an enigma in the vast landscape of chemical compounds, a molecule defined by its structure but not yet by its function or history. Professionals interested in this compound are encouraged to undertake foundational research to elucidate its properties and potential applications.

An In-depth Technical Guide on N,N'-bis(3-acetylphenyl)nonanediamide

IUPAC Nomenclature: N,N'-bis(3-acetylphenyl)nonanediamide

CAS Number: 316144-76-0[1]

Chemical Formula: C27H34N2O4

Molecular Weight: 466.57 g/mol

Introduction

This compound is a chemical compound belonging to the class of aromatic diamides. Its structure features a central nonanediamide core linking two 3-acetylphenyl groups. While specific research on this particular molecule is not extensively available in publicly accessible scientific literature, this guide provides a comprehensive overview of its chemical nature, a hypothetical synthesis protocol based on established organic chemistry principles, and general considerations for its characterization and potential biological evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Hypothetical Synthesis

The synthesis of this compound can be conceptually approached through the acylation of an amine with a diacyl chloride. A plausible synthetic route involves the reaction of 3-aminoacetophenone with nonanedioyl dichloride.

Reaction Scheme:

Figure 1: Hypothetical reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials:

-

Nonanedioyl dichloride (Azelaoyl chloride)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or other suitable base

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve 3-aminoacetophenone (2.0 equivalents) and triethylamine (2.2 equivalents) in anhydrous dichloromethane.

-

Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add a solution of nonanedioyl dichloride (1.0 equivalent) in anhydrous dichloromethane to the flask via a dropping funnel with continuous stirring.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques.

| Analytical Technique | Expected Observations |

| 1H NMR | Peaks corresponding to aromatic protons of the 3-acetylphenyl groups, amide N-H protons, and aliphatic protons of the nonanediamide backbone. |

| 13C NMR | Resonances for the carbonyl carbons of the acetyl and amide groups, aromatic carbons, and aliphatic carbons of the diamide chain. |

| FT-IR Spectroscopy | Characteristic absorption bands for N-H stretching (around 3300 cm-1), C=O stretching of the ketone (around 1680 cm-1), and C=O stretching of the amide (around 1650 cm-1). |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the compound. |

| Melting Point | A sharp melting point range, indicating the purity of the compound. |

Potential Biological and Pharmacological Relevance

While no specific biological activities for this compound are reported in the literature, the general class of aromatic amides and polyamides are of interest in medicinal chemistry and materials science. Compounds with similar structural motifs have been investigated for a variety of biological activities. For instance, derivatives of acetamide have been explored for their potential antibacterial properties.

Further research would be required to determine if this compound exhibits any significant biological effects. This would typically involve a workflow of in vitro and in vivo screening.

References

Methodological & Application

Application Notes and Protocols: Synthesis of N,N'-bis(3-acetylphenyl)nonanediamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N,N'-bis(3-acetylphenyl)nonanediamide, a novel diamide compound with potential applications in medicinal chemistry and materials science. The synthesis is based on the direct amidation of nonanedioic acid (azelaic acid) with 3-aminoacetophenone. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the synthesis, purification, and characterization of the target molecule.

Introduction

N,N'-diaryl diamides are a class of organic compounds that have garnered significant interest due to their diverse applications, including their roles as enzyme inhibitors, receptor antagonists, and building blocks for polymers. The synthesis of these compounds typically involves the formation of an amide bond between a dicarboxylic acid and an aniline derivative. This document details a robust and efficient method for the preparation of this compound.

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

Experimental Protocol

This protocol is adapted from general methods for the direct synthesis of diamides from dicarboxylic acids and amines, which have been reported to be effectively catalyzed by Lewis acids such as niobium(V) oxide (Nb₂O₅).[1][2][3][4]

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 3-Aminoacetophenone | C₈H₉NO | 135.16 | 2.2 mmol | |

| Nonanedioic acid (Azelaic acid) | C₉H₁₆O₄ | 188.22 | 1.0 mmol | |

| Niobium(V) oxide (Nb₂O₅) | Nb₂O₅ | 265.81 | 50 mg | Catalyst, calcined at 500 °C for 3 h prior to use.[2][3] |

| o-Xylene | C₈H₁₀ | 106.16 | 5 mL | Solvent |

| Ethyl acetate | C₄H₈O₂ | 88.11 | As needed | For extraction and chromatography |

| Hexane | C₆H₁₄ | 86.18 | As needed | For chromatography |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Drying agent |

Equipment:

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Sand bath

-

Standard laboratory glassware

-

Rotary evaporator

-

Column for chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

-

Catalyst Preparation: Calcine the niobium(V) oxide catalyst in a furnace at 500 °C for 3 hours to remove any adsorbed water and impurities.[2][3]

-

Reaction Setup: To a 50 mL round-bottom flask, add 3-aminoacetophenone (2.2 mmol), nonanedioic acid (1.0 mmol), the pre-calcined niobium(V) oxide (50 mg), and o-xylene (5 mL).

-

Reaction Conditions: The reaction mixture is heated to 135 °C in a sand bath and stirred vigorously using a magnetic stirrer.[2][3] The reaction is refluxed for 24-48 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Separate the heterogeneous catalyst from the reaction mixture by centrifugation or filtration.

-

The solvent (o-xylene) can be removed under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product is purified by column chromatography on silica gel.

-

A gradient elution system of ethyl acetate in hexane is recommended to isolate the pure this compound.

-

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

Table 1: Summary of Reactants and Reaction Conditions

| Parameter | Value |

| Molar Ratio (3-Aminoacetophenone : Nonanedioic acid) | 2.2 : 1 |

| Catalyst | Niobium(V) oxide (Nb₂O₅) |

| Catalyst Loading | 50 mg |

| Solvent | o-Xylene |

| Reaction Temperature | 135 °C |

| Reaction Time | 24-48 hours |

| Expected Yield | Moderate to good (based on similar reported reactions) |

Visualizations

Diagram 1: Experimental Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

-

o-Xylene is flammable and should be handled with care, away from open flames.

-

Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Conclusion

This protocol provides a comprehensive guide for the synthesis of this compound. The described method, utilizing a direct amidation approach, is expected to be an efficient route to the desired compound. The provided workflow and data tables are intended to facilitate the successful execution of this synthesis by researchers in various fields of chemical and pharmaceutical sciences.

References

Application Notes and Protocols for the Synthesis of N,N'-bis(3-acetylphenyl)nonanediamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of N,N'-bis(3-acetylphenyl)nonanediamide. The synthesis is achieved via a Schotten-Baumann reaction between 3-aminoacetophenone and nonanedioyl chloride (azelaoyl chloride). This method is a reliable and straightforward approach for the preparation of this diamide, which can be a valuable building block in medicinal chemistry and materials science. The protocol covers the reaction setup, workup, purification, and characterization of the final product.

Introduction

This compound is a symmetrical diamide containing two acetylphenyl moieties linked by a nine-carbon aliphatic chain. This structure presents multiple functional groups that can be further modified, making it an interesting candidate for the development of novel pharmaceutical agents and advanced polymers. The synthesis of such diamides is typically accomplished by the acylation of an amine with a diacyl chloride. The Schotten-Baumann reaction is a well-established and versatile method for this transformation, known for its efficiency and operational simplicity. This protocol details the synthesis of this compound using this classic organic reaction.

Reaction Scheme

The synthesis proceeds through the nucleophilic acyl substitution of nonanedioyl chloride with two equivalents of 3-aminoacetophenone. A base, such as triethylamine, is used to neutralize the hydrochloric acid byproduct generated during the reaction.

Reactants:

-

3-Aminoacetophenone (2 equivalents)

-

Nonanedioyl chloride (1 equivalent)

-

Triethylamine (2.2 equivalents)

Product:

-

This compound

Materials and Equipment

Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 3-Aminoacetophenone | C₈H₉NO | 135.16 | ≥98% | Sigma-Aldrich |

| Nonanedioyl chloride | C₉H₁₄Cl₂O₂ | 225.11 | ≥97% | Sigma-Aldrich |

| Triethylamine | (C₂H₅)₃N | 101.19 | ≥99% | Fisher Scientific |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | VWR |

| 1 M Hydrochloric Acid | HCl | 36.46 | 1 M aq. solution | J.T. Baker |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated aq. solution | EMD Millipore |

| Brine | NaCl | 58.44 | Saturated aq. solution | LabChem |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ≥97% | Acros Organics |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | Pharmco-Aaper |

| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | Macron Fine Chemicals |

Equipment

-

Round-bottom flasks (100 mL and 250 mL)

-

Magnetic stirrer and stir bars

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Glassware for recrystallization

-

NMR tubes

-

IR spectrometer

-

Melting point apparatus

Experimental Protocol

Reaction Setup

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminoacetophenone (2.70 g, 20.0 mmol).

-

Dissolve the 3-aminoacetophenone in 100 mL of anhydrous dichloromethane (DCM).

-

Add triethylamine (3.06 mL, 22.0 mmol) to the solution.

-

Cool the flask in an ice bath to 0 °C with continuous stirring.

Addition of Nonanedioyl Chloride

-

In a separate 100 mL round-bottom flask, dissolve nonanedioyl chloride (2.25 g, 10.0 mmol) in 50 mL of anhydrous DCM.

-

Transfer the nonanedioyl chloride solution to a dropping funnel.

-

Add the nonanedioyl chloride solution dropwise to the stirred 3-aminoacetophenone solution over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring the reaction mixture at room temperature for 12 hours.

Workup and Isolation

-

Transfer the reaction mixture to a 500 mL separatory funnel.

-

Wash the organic layer sequentially with:

-

100 mL of 1 M hydrochloric acid.

-

100 mL of water.

-

100 mL of saturated sodium bicarbonate solution.

-

100 mL of brine.

-

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent using a Büchner funnel.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

Purification

-

Purify the crude product by recrystallization from an ethyl acetate/hexanes solvent system.

-

Dissolve the crude solid in a minimal amount of hot ethyl acetate.

-

Slowly add hexanes until the solution becomes cloudy.

-

Allow the solution to cool to room temperature and then place it in a refrigerator to facilitate crystallization.

-

Collect the purified crystals by vacuum filtration, wash with cold hexanes, and dry in a vacuum oven.

Characterization

-

Determine the melting point of the purified product.

-

Obtain ¹H NMR and ¹³C NMR spectra to confirm the chemical structure.

-

Acquire an IR spectrum to identify the characteristic functional groups (amide N-H and C=O, acetyl C=O).

Data Presentation

| Parameter | Expected Value |

| Yield | 75-85% |

| Physical Appearance | Off-white to pale yellow solid |

| Melting Point | To be determined experimentally |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.0-7.2 (m, 8H, Ar-H), ~7.8 (s, 2H, NH), 2.59 (s, 6H, COCH₃), 2.35 (t, 4H, COCH₂), 1.70 (m, 4H, CH₂), 1.35 (m, 6H, CH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~198 (C=O, acetyl), ~172 (C=O, amide), ~138 (Ar-C), ~130 (Ar-C), ~125 (Ar-C), ~120 (Ar-C), ~38 (CH₂), ~29 (CH₂), ~26 (CH₂), ~25 (CH₂) |

| IR (KBr, cm⁻¹) | ν: ~3300 (N-H stretch), ~1680 (C=O stretch, acetyl), ~1650 (C=O stretch, amide I), ~1540 (N-H bend, amide II) |

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Nonanedioyl chloride is corrosive and moisture-sensitive; handle with care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

-

Triethylamine has a strong, unpleasant odor and is flammable.

-

Dispose of all chemical waste according to institutional guidelines.

Application Notes and Protocols for the Purification of N,N'-bis(3-acetylphenyl)nonanediamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N'-bis(3-acetylphenyl)nonanediamide is a diamide compound with potential applications in various fields of chemical and pharmaceutical research. The synthesis of this and similar molecules can result in a crude product containing unreacted starting materials, by-products, and other impurities. Therefore, effective purification is a critical step to obtain the compound at the desired purity for subsequent applications. This document provides detailed protocols for three common purification techniques applicable to this compound: recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC). The selection of the appropriate technique will depend on the impurity profile, the required final purity, and the scale of the purification.

Data Presentation

The following tables summarize representative quantitative data for each purification technique. These values are illustrative and may vary depending on the initial purity of the crude product and the specific experimental conditions.

Table 1: Recrystallization

| Parameter | Crude Product | After Recrystallization |

| Appearance | Off-white to yellowish solid | White crystalline solid |

| Weight (mg) | 1000 | 850 |

| Purity (by HPLC, %) | 85 | >98 |

| Recovery (%) | - | 85 |

Table 2: Column Chromatography

| Parameter | Crude Product | Purified Product |

| Appearance | Yellowish oil | White solid |

| Weight (mg) | 500 | 425 |

| Purity (by HPLC, %) | 80 | >99 |

| Recovery (%) | - | 85 |

Table 3: Preparative HPLC

| Parameter | Crude Product | Purified Product |

| Appearance | Light brown solid | White amorphous solid |

| Weight (mg) | 100 | 80 |

| Purity (by HPLC, %) | 90 | >99.5 |

| Recovery (%) | - | 80 |

Experimental Protocols

Purification by Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent or solvent mixture at different temperatures.

Protocol:

-

Solvent Selection: Based on the structure of this compound (a relatively non-polar molecule with polar amide and ketone groups), a polar protic solvent like ethanol or isopropanol, or a mixture of solvents such as ethyl acetate/hexane is likely to be effective. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethanol) to dissolve the solid completely. The solution should be saturated.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The solubility of the compound will decrease, leading to the formation of crystals. For better crystal formation and higher purity, avoid rapid cooling. The flask can then be placed in an ice bath to maximize crystal precipitation.

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Purification by Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase while being carried by a mobile phase. For this compound, normal-phase chromatography using silica gel is a suitable approach.

Protocol:

-

Stationary Phase: Use silica gel (60 Å, 230-400 mesh) as the stationary phase.

-

Column Packing: Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., a low polarity solvent like hexane). Pour the slurry into a glass column and allow it to pack uniformly.

-

Sample Preparation: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Alternatively, adsorb the crude product onto a small amount of silica gel.

-

Loading: Carefully load the prepared sample onto the top of the silica gel bed.

-

Elution: Begin the elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A common gradient could be from 100% hexane to a mixture of hexane and ethyl acetate (e.g., 70:30 v/v). The optimal solvent system should be determined beforehand by thin-layer chromatography (TLC).

-

Fraction Collection: Collect the eluent in fractions.

-

Analysis: Monitor the fractions by TLC to identify those containing the pure product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Purification by Preparative HPLC

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution purification technique suitable for obtaining high-purity compounds. A reverse-phase method is generally effective for molecules like this compound.

Protocol:

-

Column: Use a reverse-phase C18 column suitable for preparative scale.

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water is a common mobile phase for reverse-phase HPLC.[1] A gradient elution, for example, starting from a lower concentration of acetonitrile and increasing it over time, is often used to achieve good separation. For Mass Spectrometry (MS) compatibility, a small amount of formic acid can be added to the mobile phase.[1][2]

-

Sample Preparation: Dissolve the crude product in a suitable solvent that is compatible with the mobile phase (e.g., acetonitrile or a mixture of acetonitrile and water). Filter the sample solution through a 0.45 µm filter before injection.

-

Injection and Separation: Inject the sample onto the column and run the preparative HPLC system according to the optimized method.

-

Fraction Collection: Collect the fractions corresponding to the peak of the desired compound, as detected by a UV detector.

-

Solvent Removal: Combine the pure fractions and remove the solvents, typically by lyophilization (freeze-drying) or rotary evaporation, to yield the purified product.

Visualizations

The following diagrams illustrate the workflows for the described purification techniques.

References

Application Notes and Protocols: N,N'-bis(3-acetylphenyl)nonanediamide in Polymer Chemistry

Disclaimer: The following application notes and protocols are hypothetical and intended to serve as a conceptual framework for researchers. As of late 2025, specific applications of N,N'-bis(3-acetylphenyl)nonanediamide in polymer chemistry are not documented in readily available scientific literature. The proposed applications are based on the chemical structure of the molecule and established principles of polymer science.

Introduction

This compound is a unique diamide molecule featuring a flexible C9 aliphatic spacer and two aromatic rings functionalized with acetyl groups. This combination of a flexible core and reactive/interactive phenylacetamide end-groups suggests its potential utility in various areas of polymer chemistry. The long aliphatic chain is expected to impart flexibility and a lower glass transition temperature in resulting polymers, while the aromatic amide groups can contribute to thermal stability and specific intermolecular interactions through hydrogen bonding. The terminal acetyl groups offer sites for post-polymerization modification or can act as reactive sites for crosslinking.

This document outlines potential applications, hypothetical experimental protocols, and expected data for the use of this compound as a novel monomer and polymer additive.

Potential Applications

As a Flexible Monomer in Polyamide Synthesis

The diamide structure of this compound allows it to be a candidate for co-polymerization with other diamines and diacids to form novel polyamides. The incorporation of this monomer could introduce flexibility and modify the thermal and mechanical properties of the resulting polymer.

As a Chain Extender in Polyurethanes

The secondary amide protons can potentially react with isocyanate groups, allowing this compound to function as a chain extender in polyurethane synthesis. The bulky acetylphenyl groups would likely influence the morphology of the hard segments, impacting the microphase separation and, consequently, the mechanical properties of the elastomer.

As a Crosslinking Agent for Thermosets

The two acetyl groups on the phenyl rings can serve as reactive sites for crosslinking reactions. For instance, they could undergo condensation reactions with other appropriate functional groups to form a crosslinked network, leading to the formation of thermosetting polymers with potentially enhanced thermal stability.

Experimental Protocols

Synthesis of a Flexible Polyamide using this compound as a Co-monomer

Objective: To synthesize a copolyamide by incorporating this compound to enhance flexibility.

Materials:

-

This compound

-

Adipoyl chloride

-

Hexamethylenediamine

-

N,N-Dimethylacetamide (DMAc)

-

Lithium chloride

-

Methanol

-

Nitrogen gas

Procedure:

-

In a flame-dried three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound and hexamethylenediamine in DMAc containing 5% (w/v) lithium chloride.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of adipoyl chloride in DMAc to the stirred diamine solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere.

-

Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol.

-

Filter the white, fibrous polymer and wash it thoroughly with methanol and then water.

-

Dry the polymer in a vacuum oven at 80°C for 48 hours.

-

Characterize the polymer using FT-IR, NMR, GPC, DSC, and TGA.

Preparation of a Polyurethane Elastomer using this compound as a Chain Extender

Objective: To prepare a polyurethane elastomer and investigate the effect of this compound as a chain extender on its properties.

Materials:

-

Poly(tetramethylene ether) glycol (PTMEG, Mn = 2000 g/mol )

-

4,4'-Methylene diphenyl diisocyanate (MDI)

-

This compound

-

Dibutyltin dilaurate (DBTDL)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Dry PTMEG under vacuum at 100°C for 4 hours.

-

In a reactor, melt MDI at 50°C and add the dried PTMEG. React the mixture at 80°C for 2 hours under a nitrogen atmosphere to form the prepolymer.

-

Dissolve the this compound chain extender in DMF.

-

Add the chain extender solution and a catalytic amount of DBTDL to the prepolymer.

-

Stir the mixture vigorously for 1-2 minutes until a homogeneous solution is obtained.

-

Pour the mixture into a preheated mold and cure at 100°C for 24 hours.

-

Post-cure the elastomer at room temperature for 7 days before characterization.

Data Presentation

The following tables present hypothetical data that could be obtained from the characterization of polymers synthesized using this compound.

Table 1: Hypothetical Thermal Properties of Copolyamides

| Monomer Composition (molar ratio) | Glass Transition Temperature (Tg, °C) | Melting Temperature (Tm, °C) | Decomposition Temperature (Td, 5% weight loss, °C) |

| Hexamethylenediamine:Adipoyl Chloride (1:1) | 60 | 265 | 420 |

| Hexamethylenediamine:this compound:Adipoyl Chloride (0.9:0.1:1) | 52 | 248 | 415 |

| Hexamethylenediamine:this compound:Adipoyl Chloride (0.8:0.2:1) | 45 | 235 | 412 |

Table 2: Hypothetical Mechanical Properties of Polyurethane Elastomers

| Chain Extender | Tensile Strength (MPa) | Elongation at Break (%) | Shore A Hardness |

| 1,4-Butanediol | 35 | 550 | 85 |

| This compound | 28 | 650 | 78 |

Visualizations

Caption: Workflow for the synthesis of a flexible polyamide.

Caption: Logical relationship in polyurethane synthesis.

Application Notes and Protocols for N,N'-bis(3-acetylphenyl)nonanediamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are based on the structural characteristics of N,N'-bis(3-acetylphenyl)nonanediamide and the known biological activities of its constituent chemical moieties. As of the date of this document, there is limited publicly available research specifically on this compound. Therefore, the proposed applications are hypothetical and intended to serve as a guide for initiating research.

Introduction

This compound is a symmetrical aromatic diamide. Its structure comprises two 3-acetylphenyl groups linked by a nine-carbon aliphatic diamide chain derived from nonanedioic acid (azelaic acid). The presence of aromatic acetylphenyl moieties suggests potential for biological activity, as similar structures have been investigated for various pharmacological effects. The long aliphatic linker may influence the compound's lipophilicity, membrane permeability, and overall three-dimensional conformation, which are critical determinants of biological action.

Potential Research Applications:

Based on the activities of structurally related compounds, this compound is a candidate for investigation in the following areas:

-

Oncology: Derivatives of N-(4-acetylphenyl) have been explored for their potential as anticancer agents.[1] The two acetylphenyl groups in this compound could interact with biological targets relevant to cancer cell proliferation and survival.

-

Antimicrobial Research: Aromatic diamides and related amide structures have been reported to possess antibacterial and antifungal properties.[2][3] This compound could be screened for activity against a panel of pathogenic bacteria and fungi.

-

Insecticidal Development: The diamide class of molecules is well-established in the development of insecticides.[4][5]

-

Inflammatory Disorders: Certain amide derivatives have demonstrated anti-inflammatory effects, suggesting a potential role for this compound in modulating inflammatory pathways.[6]

Synthesis Protocol

A plausible method for the synthesis of this compound is via the acylation of 3-aminoacetophenone with nonanedioyl dichloride.

Materials:

-

3-Aminoacetophenone

-

Nonanedioyl dichloride (Azelaoyl chloride)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminoacetophenone (2.2 equivalents) in anhydrous DCM.

-

Add triethylamine (2.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of nonanedioyl dichloride (1.0 equivalent) in anhydrous DCM to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Diagram of Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Experimental Protocols for Biological Screening

In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a method to assess the cytotoxic effects of this compound on a cancer cell line (e.g., MCF-7, A549).

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Culture the selected cancer cell line in complete medium until approximately 80% confluency.

-

Harvest the cells using Trypsin-EDTA, centrifuge, and resuspend in fresh medium to a density of 5 x 10⁴ cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Prepare a stock solution of this compound in DMSO and make serial dilutions in complete medium to achieve the desired final concentrations.

-

After 24 hours of cell seeding, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Hypothetical Data Presentation:

| Compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |

| 0 (Vehicle Control) | 1.250 | 0.085 | 100 |

| 1 | 1.180 | 0.070 | 94.4 |

| 5 | 0.950 | 0.065 | 76.0 |

| 10 | 0.630 | 0.050 | 50.4 |

| 25 | 0.310 | 0.030 | 24.8 |

| 50 | 0.150 | 0.020 | 12.0 |

Diagram of Experimental Workflow:

References

- 1. Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, spectral study, and antimicrobial screening of new amides. [wisdomlib.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, crystal structure and biological activity of novel anthranilic diamide insecticide containing alkyl ether group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note and Protocol for the Synthesis of N,N'-bis(3-acetylphenyl)nonanediamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of N,N'-bis(3-acetylphenyl)nonanediamide, a novel diamide compound with potential applications in medicinal chemistry and materials science. The synthesis involves the acylation of 3-aminoacetophenone with nonanedioyl chloride under Schotten-Baumann reaction conditions. This application note includes a step-by-step experimental procedure, a comprehensive table of reagents, and a visual representation of the experimental workflow to ensure reproducibility and facilitate adoption by researchers in the field.

Introduction

This compound is a symmetrical diamide molecule incorporating two acetylphenyl moieties linked by a nine-carbon aliphatic chain. The presence of the acetyl groups offers potential sites for further functionalization, making this compound an interesting building block for the development of new pharmaceutical agents or functional polymers. The synthesis is achieved through a robust and well-established method, the Schotten-Baumann reaction, which involves the reaction of an amine with an acid chloride in the presence of a base. This protocol outlines a reliable method for the preparation of this compound in a laboratory setting.

Experimental Workflow

The experimental workflow for the synthesis of this compound is depicted below. The process begins with the dissolution of the amine and a base, followed by the dropwise addition of the acid chloride. The reaction proceeds at room temperature, followed by an aqueous workup to isolate the crude product, which is then purified by recrystallization.

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the quantitative data for the reagents used in the synthesis of this compound.

| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |

| 3-Aminoacetophenone | C₈H₉NO | 135.16 | 20.0 | 2.0 | 2.70 g |

| Nonanedioyl chloride | C₉H₁₄Cl₂O₂ | 225.11 | 10.0 | 1.0 | 2.25 g (1.97 mL) |

| Triethylamine | (C₂H₅)₃N | 101.19 | 22.0 | 2.2 | 2.23 g (3.07 mL) |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | 100 mL |

Experimental Protocol

Materials:

-

3-Aminoacetophenone (97% or higher)

-

Nonanedioyl chloride (Azelaoyl chloride, 96% or higher)

-

Triethylamine (Et₃N, anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

-

Deionized water

Equipment:

-

250 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Standard glassware for recrystallization

-

Analytical instruments for characterization (NMR, IR, MS)

Procedure:

-

Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 3-aminoacetophenone (2.70 g, 20.0 mmol) and anhydrous dichloromethane (100 mL).

-

Stir the mixture at room temperature until the 3-aminoacetophenone is completely dissolved.

-

Add triethylamine (3.07 mL, 22.0 mmol) to the solution.

-

Addition of Acyl Chloride: Cool the flask in an ice bath to 0-5 °C.

-

Dissolve nonanedioyl chloride (1.97 mL, 10.0 mmol) in 20 mL of anhydrous dichloromethane and add it to the dropping funnel.

-

Add the nonanedioyl chloride solution dropwise to the stirred amine solution over a period of 30 minutes, maintaining the temperature between 0 and 5 °C. A white precipitate may form during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Workup: Transfer the reaction mixture to a separatory funnel and wash sequentially with:

-

100 mL of deionized water

-

100 mL of 1 M HCl

-

100 mL of saturated NaHCO₃ solution

-

100 mL of brine

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

-

Purification: Purify the crude product by recrystallization from an ethanol/water mixture to yield this compound as a solid.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Nonanedioyl chloride is corrosive and moisture-sensitive; handle with care.

-

Dichloromethane is a volatile and potentially harmful solvent.

-

Triethylamine has a strong odor and is flammable.

-

Dispose of all chemical waste according to institutional guidelines.

Application Note: Comprehensive Characterization of N,N'-bis(3-acetylphenyl)nonanediamide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive set of analytical protocols for the characterization of N,N'-bis(3-acetylphenyl)nonanediamide. The methodologies detailed herein cover spectroscopic, chromatographic, and thermal analysis techniques essential for confirming the identity, purity, and stability of the compound. These protocols are designed to be readily implemented in a standard analytical laboratory setting.

Introduction

This compound is an aromatic diamide compound. A thorough characterization is crucial to establish its chemical structure, assess its purity, and determine its physical properties, which are critical steps in research and drug development. Aromatic polyamides and diamides are known for their thermal stability and specific spectroscopic signatures.[1][2] The analytical workflow for such compounds typically involves a combination of techniques to provide orthogonal information, ensuring a complete and accurate characterization. This application note outlines a multi-faceted approach, from structural elucidation by NMR and Mass Spectrometry to purity assessment by HPLC and thermal property investigation by DSC and TGA.

Analytical Workflow

The characterization of this compound follows a logical progression of analytical techniques to confirm its structure, purity, and thermal properties. The overall workflow is depicted below.

References

Application Notes and Protocols for N,N'-bis(3-acetylphenyl)nonanediamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific safety and toxicological data for N,N'-bis(3-acetylphenyl)nonanediamide have not been fully investigated and reported.[1] The following handling procedures and safety precautions are based on best practices for handling similar chemical compounds and information available for structurally related molecules. A thorough risk assessment should be conducted before commencing any work with this compound.

Introduction

This compound is a chemical compound with potential applications in research and drug development. Due to the limited availability of specific safety data, it is crucial to handle this compound with the utmost care, assuming it may possess hazardous properties. These application notes provide a summary of general safety precautions, handling protocols, and emergency procedures.

Physical and Chemical Properties

Safety and Handling

3.1. General Precautions

Handle this compound in accordance with good industrial hygiene and safety practices.[1][4] Avoid dust formation and inhalation of vapors, mist, or gas.[1] Ensure adequate ventilation in the handling area.[1][4]

3.2. Personal Protective Equipment (PPE)

A comprehensive selection of PPE is mandatory when handling this compound.

| PPE Type | Specifications |

| Eye/Face Protection | Wear tightly fitting safety goggles or glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][4][5] |

| Skin Protection | Wear impervious, chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.[1] Wear appropriate protective clothing to prevent skin contact.[4] |

| Respiratory Protection | If engineering controls are insufficient to maintain airborne concentrations below exposure limits, use a NIOSH-approved respirator.[4][5] |

3.3. Storage

Store in a tightly closed container in a dry and well-ventilated place.[1][5]

3.4. Disposal

Dispose of surplus and non-recyclable solutions through a licensed disposal company.[1] Dispose of contaminated packaging as unused product.[1] Avoid release into the environment.[1]

Emergency Procedures

4.1. First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][5] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[1] |

| Eye Contact | Flush eyes with water as a precaution. Remove contact lenses if present and easy to do. Continue rinsing.[1][4][5] |

| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1] |

4.2. Fire-Fighting Measures

Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish fires.[1] Wear self-contained breathing apparatus for firefighting if necessary.[1]

Experimental Protocols

5.1. General Handling Protocol

-

Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace in a well-ventilated area, preferably within a chemical fume hood.

-

Weighing and Transfer: To minimize dust formation, handle the solid compound carefully. Use appropriate tools for transfer (e.g., spatula).

-

In Solution: When preparing solutions, add the solid to the solvent slowly while stirring to avoid splashing.

-

Post-Handling: After handling, wash hands and any exposed skin thoroughly.[1] Decontaminate all work surfaces and equipment.

-

Waste Disposal: Dispose of all waste materials according to institutional and local regulations.

Visualizations

Caption: Workflow for the safe handling of chemical compounds.

Caption: A putative signaling pathway for a bioactive compound.

References

Application Notes and Protocols: N,N'-bis(3-acetylphenyl)nonanediamide in Novel Materials Development

To our valued researchers, scientists, and drug development professionals,

Following a comprehensive review of currently available scientific literature and chemical databases, we must report that there is insufficient public information on N,N'-bis(3-acetylphenyl)nonanediamide and its applications in the development of novel materials. The Chemical Abstract Service (CAS) has assigned the number 316144-76-0 to this compound, confirming its existence.[1] However, detailed studies regarding its synthesis, characterization, and use in material science are not readily accessible in the public domain.

Our search for experimental protocols, quantitative data on material properties, and associated signaling pathways for this compound yielded no specific results. The broader chemical literature contains information on related but structurally distinct molecules, such as other bis-amides and compounds containing acetylphenyl moieties. For instance, studies on N,N′-Bis(2-acetylphenyl)ethanediamide have explored its crystal structure and molecular configuration.[2] Similarly, research on N,N′-bis(3-methylphenyl)propanediamide provides insights into the structural characteristics of related diamides.[3] However, these studies do not provide data directly applicable to the unique structure and potential properties of this compound.

General methods for the synthesis of amides are well-established in organic chemistry. These typically involve the reaction of a carboxylic acid with an amine, often in the presence of a coupling agent or through the formation of a more reactive acyl chloride. While these general principles would apply to the synthesis of this compound from nonanedioic acid and 3-aminoacetophenone, a specific, validated protocol for this compound is not available in the reviewed literature.

Due to the absence of specific data, we are unable to provide the requested detailed application notes, experimental protocols, quantitative data tables, or visualizations (Graphviz diagrams) for this compound in the context of novel materials development at this time.

We recommend that researchers interested in this specific molecule consider undertaking foundational research to synthesize and characterize it. Subsequent studies could then explore its properties and potential applications in materials science.

We will continue to monitor the scientific literature for any new information on this compound and will update our resources accordingly as new research becomes available.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N,N'-bis(3-acetylphenyl)nonanediamide

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of N,N'-bis(3-acetylphenyl)nonanediamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via the acylation of 3-aminoacetophenone with nonanedioyl chloride (azelaoyl chloride).

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | 1. Inactive Reagents: 3-aminoacetophenone may have oxidized, or the acyl chloride may have hydrolyzed due to moisture. | 1. Reagent Quality Check: Use freshly purified 3-aminoacetophenone. Ensure the nonanedioyl chloride is of high purity and handled under anhydrous conditions. |

| 2. Inefficient Amide Coupling: The reaction conditions may not be optimal for the formation of the amide bond. | 2. Optimize Reaction Conditions: - Catalyst: While not always necessary for acyl chlorides, a mild base like pyridine can be used to scavenge HCl byproduct. For less reactive derivatives, consider amide coupling reagents. - Temperature: Control the temperature; starting at a low temperature (0-5 °C) during the addition of the acyl chloride can minimize side reactions, followed by allowing the reaction to warm to room temperature.[1] | |

| 3. Poor Solubility of Reactants: The reactants may not be adequately dissolved in the chosen solvent, leading to a slow or incomplete reaction. | 3. Solvent Selection: Use a dry, inert solvent in which both reactants are soluble. Dichloromethane or tetrahydrofuran (THF) are common choices. | |

| Product is Impure (Multiple Spots on TLC) | 1. Side Reactions: The amino group of 3-aminoacetophenone can react with more than one molecule of the diacyl chloride, leading to oligomers. O-acylation can occur if hydroxyl-containing impurities are present.[2] | 1. Control Stoichiometry and Addition: Use a precise 2:1 molar ratio of 3-aminoacetophenone to nonanedioyl chloride. Add the diacyl chloride solution dropwise to the amine solution to maintain a high concentration of the amine, which favors the desired 2:1 product. |

| 2. Unreacted Starting Materials: The reaction may not have gone to completion. | 2. Monitor Reaction and Increase Time/Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material persists, consider extending the reaction time or gently heating the mixture. | |

| 3. Hydrolysis of Acyl Chloride: Presence of water can lead to the formation of nonanedioic acid, which can complicate purification. | 3. Use Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | |

| Difficulty in Product Isolation/Purification | 1. Product Precipitation: The product may precipitate out of the reaction mixture, trapping impurities. | 1. Solvent Choice for Work-up: Choose a solvent system for recrystallization where the product has good solubility at high temperatures and poor solubility at low temperatures. |

| 2. Emulsion during Aqueous Work-up: The presence of both polar and non-polar functionalities can lead to the formation of emulsions during extraction. | 2. Break Emulsion: Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength, which can help break the emulsion. |

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common method is the Schotten-Baumann reaction, which involves the acylation of two equivalents of 3-aminoacetophenone with one equivalent of nonanedioyl chloride in the presence of a base to neutralize the HCl byproduct.[1]

Q2: How can I prepare nonanedioyl chloride?

A2: Nonanedioyl chloride can be prepared from nonanedioic acid (azelaic acid) by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction is typically performed in an inert solvent.

Q3: What is the role of the base in this reaction?

A3: A base, such as pyridine or triethylamine, is added to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction between the amine and the acyl chloride. This prevents the protonation of the unreacted amine, which would render it non-nucleophilic.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A spot for 3-aminoacetophenone (starting material) and a new spot for the product should be observed. The reaction is considered complete when the spot for the starting amine has disappeared.

Q5: What are some common side products and how can I minimize them?

A5: A potential side product is the monosubstituted amide, where only one amino group of a nonanedioyl chloride molecule has reacted. Oligomeric or polymeric materials can also form. To minimize these, a slow, controlled addition of the diacyl chloride to a solution of the amine is recommended.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Aminoacetophenone

-

Nonanedioyl chloride (Azelaoyl chloride)

-

Anhydrous Dichloromethane (DCM)

-

Pyridine

-

Hydrochloric Acid (1 M)

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-aminoacetophenone (2.0 equivalents) in anhydrous DCM.

-

Add pyridine (2.2 equivalents) to the solution and cool the flask to 0 °C in an ice bath.

-

In a separate flask, dissolve nonanedioyl chloride (1.0 equivalent) in anhydrous DCM.

-

Add the nonanedioyl chloride solution dropwise to the stirred 3-aminoacetophenone solution at 0 °C over a period of 30-60 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

-

Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Quantitative Data Summary